molecular formula C11H8ClFN2O2 B12949345 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12949345
M. Wt: 254.64 g/mol
InChI Key: UKNFDXIDSHTDKC-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group at the 4th position, a fluorobenzyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of the pyrazole derivative with a fluorobenzyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-(3-nitrobenzyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Chloro-1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

4-chloro-1-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8ClFN2O2/c12-9-6-15(14-10(9)11(16)17)5-7-2-1-3-8(13)4-7/h1-4,6H,5H2,(H,16,17)

InChI Key

UKNFDXIDSHTDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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